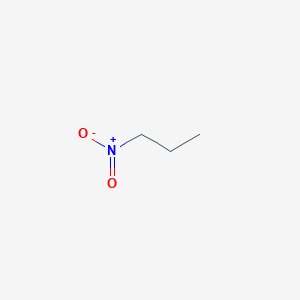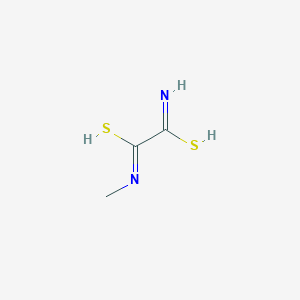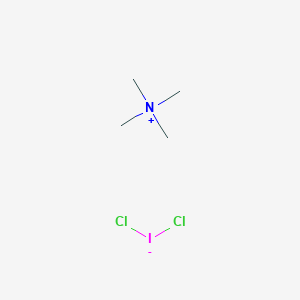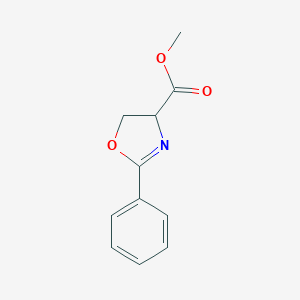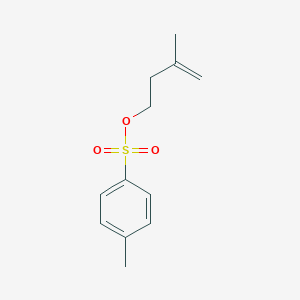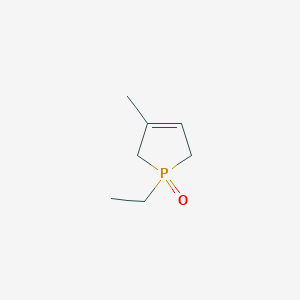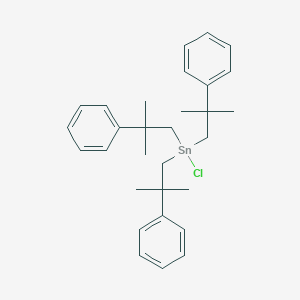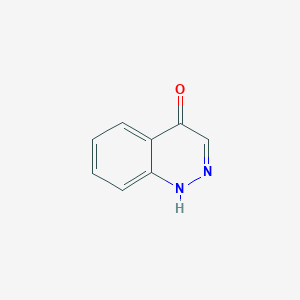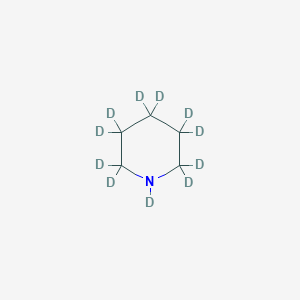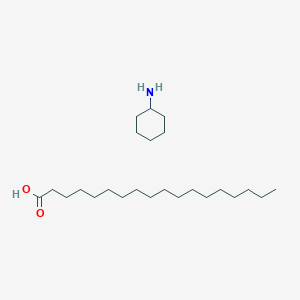
紫杉醇
描述
Taxcultine Description
Taxcultine, also known as taxol, was first isolated from the plant Taxus brevifolia (western yew) and has been identified as a potent antitumor agent with activity against various cancers, including ovarian and breast cancer . It has a unique mechanism of action, promoting the assembly of microtubules and stabilizing them, which inhibits cell division and induces cell cycle arrest in the G2 and M phase . Due to its scarcity and the ecological impact of harvesting, significant efforts have been made to synthesize taxol through chemical processes .
Synthesis Analysis
The total synthesis of taxol has been a significant achievement in the field of medicinal chemistry. The complex structure of taxol, with its multiple chiral centers and intricate ring system, posed a considerable challenge for chemists. However, a convergent synthetic strategy was successfully employed, which paved the way for the production of taxol and its analogs . An enantioselective synthesis approach was also developed, which allowed for the creation of the molecule in an optically pure form . Automated synthesizers have further aided the synthesis process, enabling the construction of key intermediates such as baccatin III, a precursor to taxol .
Molecular Structure Analysis
Taxol is a diterpenoid natural product with a complex molecular structure that includes a four-ring system with several chiral centers. The molecule's bioactivity is closely related to its structure, particularly its ability to bind to tubulin and promote microtubule polymerization . The molecule's intricate design includes a taxane skeleton, which is essential for its anticancer properties .
Chemical Reactions Analysis
Taxol's chemical reactivity is primarily centered around its interaction with tubulin. It enhances the polymerization of tubulin, leading to the stabilization of microtubules, which are essential components of the cell's cytoskeleton . This stabilization prevents the normal dynamic reorganization of the microtubule network required for cell division, thereby exerting its anticancer effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of taxol contribute to its biological activity and pharmacokinetics. It is a low molecular weight neutral compound that exhibits solubility challenges, often requiring specific solvents or formulations for clinical use . Taxol's stability against depolymerization by cold and calcium ions is a notable physical property that contributes to its mechanism of action . However, hypersensitivity reactions have been observed in clinical trials, which are thought to be related to the drug or its excipient, highlighting the importance of understanding its physical and chemical properties in the context of drug delivery and patient safety .
科学研究应用
1. 紫杉醇在微管蛋白组装中的作用
从红豆杉细胞培养物中提取的紫杉醇已被证明可以促进微管蛋白的组装,这是细胞分裂和癌症治疗靶点的一个基本过程 (Ma 等人,1994)。这一发现对于理解细胞机制和癌症治疗中的潜在治疗应用具有重要意义。
2. 紫杉醇浓度的季节性变化
研究表明,红豆杉树皮中紫杉醇的浓度随季节变化,10 月份达到峰值,1 月份最低 (Veselá 等人,1999)。这一发现对于优化紫杉醇的收获时间以获得最大的研究和治疗用途至关重要。
3. 紫杉华山松的药理活性
含有紫杉醇的紫杉华山松已被研究其抗惊厥、镇痛和解热活性。该植物提取物在各种模型中显示出显着的效果,表明其在治疗癫痫、发热和急性疼痛方面的潜力 (Nisar 等人,2008)。
4. 克服获得性耐药性的潜力
研究已确定一种蛋白质 TWIST 在癌细胞中对紫杉醇(紫杉醇的一种类似物)产生耐药性的作用。这一见解可能导致使用与紫杉醇相关的化合物克服化疗耐药性的新策略 (Wang 等人,2004)。
5. 紫杉醇和紫杉醇:生物合成和应用
对紫杉醇及其类似物(如紫杉醇)的生物合成研究对其在癌症治疗中的生物技术生产和应用具有重要意义。了解生物合成途径是开发更有效的方法来生产这些有价值化合物的关键 (Jennewein & Croteau, 2001)。
安全和危害
作用机制
Target of Action
Taxcultine primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
Taxcultine interacts with tubulin to promote its assembly . This interaction results in the stabilization of microtubules, preventing their depolymerization . The stabilization of microtubules can disrupt normal cell functions, particularly cell division, leading to cell death .
Biochemical Pathways
It is known that the compound’s interaction with tubulin affects the dynamics of microtubules, which are involved in various cellular processes, including mitosis and intracellular transport .
Result of Action
Taxcultine shows potent and selective cytotoxicity in human cell line screening . By promoting tubulin assembly and stabilizing microtubules, Taxcultine disrupts normal cell functions, leading to cell death . This makes it a potential candidate for use in cancer chemotherapy .
属性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H53NO14/c1-8-15-31(49)45-33(26-16-11-9-12-17-26)34(50)40(53)57-28-21-44(54)38(58-39(52)27-18-13-10-14-19-27)36-42(7,29(48)20-30-43(36,22-55-30)59-25(4)47)37(51)35(56-24(3)46)32(23(28)2)41(44,5)6/h9-14,16-19,28-30,33-36,38,48,50,54H,8,15,20-22H2,1-7H3,(H,45,49)/t28-,29-,30+,33-,34+,35+,36-,38-,42+,43-,44+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPIMOCRRJUHJY-MNLIZOKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H53NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165323 | |
| Record name | Taxcultine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
819.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taxcultine | |
CAS RN |
153415-46-4 | |
| Record name | Taxcultine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153415464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taxcultine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the seasonal variation affect the yield of taxcultine and other taxanes in Taxus baccata?
A2: Research indicates that the concentration of taxcultine, along with other taxanes like paclitaxel, cephalomannine, 10-deacetylpaclitaxel, and 10-deacetylcephalomannine, fluctuates throughout the year in the bark of Taxus baccata. [] The highest concentrations of these taxanes are observed in October, while the lowest are found in January. This seasonal variation is crucial for optimizing harvesting strategies to obtain the highest yield of these valuable compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



